molecular formula C16H13ClN2O2 B6559676 3-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide CAS No. 921543-84-2

3-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Cat. No. B6559676
CAS RN: 921543-84-2
M. Wt: 300.74 g/mol
InChI Key: KFRRMQMXQWZNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” is an organic compound . It belongs to the class of organic compounds known as indolines . These are compounds containing an indole moiety, which consists of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and similar compounds. It contains an indole moiety, a benzamide group, and a chloro group . The exact 3D structure may need to be computed or obtained from a reliable chemical database .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Anticancer Activity

Indole derivatives have shown promise in the field of oncology, with several compounds demonstrating anticancer activity . They could potentially be used in the development of new cancer therapies.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .

Antioxidant Activity

Indole derivatives have been reported to have antioxidant properties . This could make them useful in the treatment of conditions associated with oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to possess antimicrobial activity . This could potentially be exploited in the development of new antimicrobial agents.

Antitubercular Activity

Indole derivatives have been reported to have antitubercular activity . This suggests potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have been found to exhibit antidiabetic properties . This could potentially be used in the management of diabetes.

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide” and similar compounds could be subjects of future research in medicinal chemistry .

properties

IUPAC Name

3-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-19-14-6-5-13(8-11(14)9-15(19)20)18-16(21)10-3-2-4-12(17)7-10/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRMQMXQWZNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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